molecular formula C17H22BrN3O3 B5396362 N-(4-bromophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide

N-(4-bromophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B5396362
M. Wt: 396.3 g/mol
InChI Key: WYIWGJCINGTUJS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of amides. This compound features a bromophenyl group, a piperazine ring, and an oxolane (tetrahydrofuran) moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation with acetic anhydride to form N-(4-bromophenyl)acetamide.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the intermediate with piperazine under appropriate conditions.

    Oxolane-2-carbonyl Introduction:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the oxolane moiety.

    Reduction: Reduction reactions may target the carbonyl group in the oxolane moiety.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-bromophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetic acid, while reduction may produce N-(4-bromophenyl)-2-[4-(oxolane-2-methanol)piperazin-1-yl]acetamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The piperazine ring is often involved in binding interactions, while the bromophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
  • N-(4-fluorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
  • N-(4-methylphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide

Uniqueness

N-(4-bromophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O3/c18-13-3-5-14(6-4-13)19-16(22)12-20-7-9-21(10-8-20)17(23)15-2-1-11-24-15/h3-6,15H,1-2,7-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIWGJCINGTUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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